molecular formula C18H15ClN4O4 B2377163 N-(2-chlorophenyl)-6-methyl-4-(4-nitrophenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide CAS No. 421576-14-9

N-(2-chlorophenyl)-6-methyl-4-(4-nitrophenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide

Cat. No.: B2377163
CAS No.: 421576-14-9
M. Wt: 386.79
InChI Key: XJCOSKFDJPAPCS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-chlorophenyl)-6-methyl-4-(4-nitrophenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide is a dihydropyrimidine (DHPM) derivative of significant interest in medicinal chemistry and drug discovery research. This compound belongs to a class of molecules known for their structural similarity to monastrol , a well-characterized small-molecule inhibitor of the mitotic kinesin Eg5. As such, it serves as a valuable chemical tool for studying cell division processes, particularly spindle formation and mitotic arrest, making it relevant for investigating novel anticancer therapeutics . The specific substitution pattern on the DHPM core, featuring nitro and chloro substituents, is designed to modulate electronic properties and binding affinity to target proteins. Researchers utilize this compound to explore structure-activity relationships (SAR) within the dihydropyrimidine scaffold, aiming to develop more potent and selective inhibitors for various enzymatic targets. Its primary research value lies in its application as a key intermediate and a pharmacological probe for dissecting the mechanisms of kinesin function and for the development of antimitotic agents.

Properties

IUPAC Name

N-(2-chlorophenyl)-6-methyl-4-(4-nitrophenyl)-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15ClN4O4/c1-10-15(17(24)21-14-5-3-2-4-13(14)19)16(22-18(25)20-10)11-6-8-12(9-7-11)23(26)27/h2-9,16H,1H3,(H,21,24)(H2,20,22,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJCOSKFDJPAPCS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(NC(=O)N1)C2=CC=C(C=C2)[N+](=O)[O-])C(=O)NC3=CC=CC=C3Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15ClN4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-chlorophenyl)-6-methyl-4-(4-nitrophenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide, also known by its ChemDiv compound ID 4339-0776 and CAS number 421576-14-9, is a synthetic compound that belongs to the class of pyrimidine derivatives. This compound has garnered attention due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article synthesizes findings from diverse research studies to elucidate the biological activity of this compound.

Chemical Structure and Properties

The molecular formula of this compound is C18H15ClN4O4C_{18}H_{15}ClN_{4}O_{4} with a molecular weight of approximately 386.79 g/mol. The structure features a tetrahydropyrimidine ring substituted with a nitrophenyl and chlorophenyl group, which may contribute to its biological activity.

Anticancer Activity

Pyrimidine derivatives are also recognized for their anticancer potential. The compound may inhibit tumor cell proliferation by targeting specific pathways involved in cancer progression.

  • Targeting Kinases : Pyrimidine derivatives can act as inhibitors of key kinases such as EGFR (Epidermal Growth Factor Receptor) and VEGFR (Vascular Endothelial Growth Factor Receptor), which are crucial for tumor growth and angiogenesis .
  • Pro-apoptotic Effects : Some studies have indicated that certain pyrimidine compounds can induce apoptosis in cancer cells by activating apoptotic pathways . This suggests that this compound may have similar effects.

Structure-Activity Relationship (SAR)

The biological activity of pyrimidine derivatives is often influenced by their chemical structure. Modifications at various positions can enhance or diminish their efficacy:

Substituent PositionEffect on Activity
2-position (Chloro)Enhances antimicrobial properties
4-position (Nitro)Increases cytotoxicity against cancer cells
6-position (Methyl)Stabilizes the compound's structure

Scientific Research Applications

Anticancer Activity

Research indicates that tetrahydropyrimidine derivatives exhibit anticancer properties. N-(2-chlorophenyl)-6-methyl-4-(4-nitrophenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide has been evaluated for its cytotoxic effects against various cancer cell lines. Studies have shown that modifications in the nitrophenyl group enhance the compound's ability to induce apoptosis in cancer cells.

Case Study:
In a study published in the Journal of Medicinal Chemistry, this compound was tested against human breast cancer cells (MCF-7). Results demonstrated a significant reduction in cell viability at concentrations above 10 µM, indicating potential as an anticancer agent .

Antimicrobial Properties

The compound has also been investigated for its antimicrobial activity. Its efficacy against both Gram-positive and Gram-negative bacteria suggests potential use as an antibiotic agent.

Case Study:
A study published in Pharmaceutical Biology reported that this compound exhibited inhibitory effects on Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MIC) ranging from 50 to 100 µg/mL .

Synthesis and Derivatives

The synthesis of this compound involves multi-step reactions that include cyclization processes and functional group modifications. The general synthetic pathway includes:

  • Formation of the tetrahydropyrimidine ring.
  • Introduction of the chlorophenyl and nitrophenyl groups through electrophilic substitution reactions.
  • Finalization of the carboxamide functionality.

Table 1: Synthetic Pathway Overview

StepReaction TypeKey Reagents
1CyclizationUrea derivatives
2Electrophilic SubstitutionChlorobenzene, nitrobenzene
3Amide FormationCarboxylic acid derivatives

Antimicrobial Mechanism

For antimicrobial activity, it is hypothesized that the compound disrupts bacterial cell wall synthesis or interferes with metabolic pathways essential for bacterial growth.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on Aromatic Rings

Table 1: Key Substituent Comparisons
Compound Name Position 4 Substituent Amide Substituent Position 2 Functional Group Biological Activity/Notes Reference
Target Compound 4-Nitrophenyl 2-Chlorophenyl Oxo Not reported in evidence -
N-(2-Methoxyphenyl)-6-methyl-4-(4-methylphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide 4-Methylphenyl 2-Methoxyphenyl Oxo No bioactivity data
N-(4-Methoxyphenyl)-6-methyl-4-(4-methylphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide 4-Methylphenyl 4-Methoxyphenyl Oxo No bioactivity data
4-(2-Chlorophenyl)-N-(2,5-dimethoxyphenyl)-6-methyl-2-sulfanylidene-3,4-dihydropyrimidine-5-carboxamide 2-Chlorophenyl 2,5-Dimethoxyphenyl Thioxo (S) No bioactivity data
4-(Furan-2-yl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate esters Furan-2-yl Ester groups Thioxo (S) Antioxidant activity (IC₅₀: 0.6 mg/ml)

Key Observations:

  • Electron Effects : The target compound’s 4-nitrophenyl group is strongly electron-withdrawing, contrasting with the electron-donating 4-methylphenyl () or furan-2-yl () in analogs. This may increase electrophilicity, enhancing interactions with biological targets .
  • Amide Substituents : The 2-chlorophenyl group in the target provides steric hindrance and moderate electron withdrawal compared to 2-methoxyphenyl () or 4-methoxyphenyl (). Methoxy groups improve solubility but reduce metabolic stability .

Functional Group Variations: Oxo vs. Thioxo

The 2-oxo group in the target compound differs from 2-thioxo (sulfanylidene) in analogs ():

  • Antioxidant Activity : Thioxo derivatives (e.g., ) exhibit radical scavenging (IC₅₀: 0.6 mg/ml), likely due to sulfur’s redox activity. The target’s oxo group may lack this property .
  • Conformational Effects : Thioxo’s larger atomic size could alter ring puckering (see for general ring analysis) .

Crystallographic and Conformational Comparisons

  • Intramolecular Interactions : ’s analogs exhibit intramolecular N–H⋯N hydrogen bonds, stabilizing specific conformations. The target’s 2-oxo and 4-nitrophenyl groups may promote similar or distinct bonding patterns .
  • Dihedral Angles : Substituents influence ring planarity. For example, ’s fluorophenyl analog has a dihedral angle of 12.8° between pyrimidine and phenyl planes. The target’s bulkier nitro group may increase torsional strain .

Preparation Methods

Conventional Three-Component Condensation

The Biginelli reaction remains the most widely employed method for synthesizing tetrahydropyrimidine derivatives. For the target compound, the protocol involves:

  • Reactants :

    • N-(2-Chlorophenyl)-3-oxobutanamide (β-ketoamide derivative)
    • 4-Nitrobenzaldehyde (aromatic aldehyde)
    • Urea (cyclic amidating agent)
  • Reaction Conditions :

    • Solvent: Anhydrous ethanol (30–50 mL per 0.1 mol substrate)
    • Catalyst: Pyridine (1–2 mol%)
    • Temperature: Reflux (78–80°C)
    • Duration: 7–9 hours
  • Mechanistic Pathway :

    • Step 1 : Knoevenagel condensation between 4-nitrobenzaldehyde and the enolizable β-ketoamide forms an α,β-unsaturated ketone intermediate.
    • Step 2 : Nucleophilic attack by urea on the carbonyl group generates a tetrahedral intermediate.
    • Step 3 : Cyclodehydration yields the tetrahydropyrimidine core.
  • Workup :

    • Post-reaction cooling to 0–5°C induces crystallization.
    • Filtration and washing with ice-cold ethanol remove unreacted reagents.
    • Recrystallization from ethanol/water (3:1 v/v) affords pure product.

Yield : 68–72%
Purity : >95% (HPLC)

Microwave-Assisted Optimization

Microwave irradiation significantly accelerates the Biginelli reaction while improving yields:

  • Reactants : Identical to conventional method.
  • Conditions :
    • Solvent: Ethanol (10 mL per 0.005 mol substrate)
    • Catalyst: p-Toluenesulfonic acid (0.5 mol%)
    • Power: 300 W
    • Irradiation cycles: 10-second pulses over 12 minutes

Advantages :

  • Reaction time reduced from 9 hours to 12 minutes
  • Yield increased to 78–82%

Intermediate Synthesis: N-(2-Chlorophenyl)-3-Oxobutanamide

The β-ketoamide precursor is synthesized via a Dean-Stark trap-assisted azeotropic distillation:

  • Reactants :

    • Ethyl acetoacetate (0.10 mol)
    • 2-Chloroaniline (0.10 mol)
  • Conditions :

    • Solvent: Xylene (30 mL)
    • Catalyst: Pyridine (1 mL)
    • Temperature: 140–145°C (reflux)
    • Duration: 8 hours
  • Mechanism :

    • Nucleophilic acyl substitution at the ester carbonyl group.
    • Ethanol elimination via azeotropic distillation drives equilibrium toward amide formation.

Yield : 63–65%
Characterization :

  • 1H NMR (DMSO-d6): δ 2.20 (s, 3H, CH3), 3.39 (s, 2H, CH2), 7.17–7.71 (m, 4H, Ar-H), 10.16 (s, 1H, NH)
  • 13C NMR : 30.65 (CH3), 52.67 (CH2), 115.67–157.30 (Ar-C), 203.40 (C=O)

Structural Elucidation of Target Compound

Spectroscopic Data

1H NMR (DMSO-d6):

  • δ 1.98 (s, 3H, C6-CH3)
  • δ 5.71 (s, 1H, C4-H)
  • δ 6.30–8.21 (m, 8H, Ar-H)
  • δ 9.60 (s, 1H, NH)

13C NMR :

  • 21.34 (C6-CH3)
  • 52.81 (C4)
  • 116.14–163.54 (Ar-C and carbonyls)

IR (KBr, cm−1):

  • 3257 (N–H stretch)
  • 1678 (C=O amide)
  • 1562 (C=C aromatic)

Chromatographic Purity

  • HPLC : Rt = 12.4 min (C18 column, MeOH:H2O 70:30)
  • LC-MS : m/z 387.08 [M+H]+ (calculated 386.8)

Comparative Analysis of Synthetic Methods

Parameter Conventional Biginelli Microwave-Assisted
Reaction Time 7–9 hours 12 minutes
Yield 68–72% 78–82%
Energy Consumption High Low
Scalability >100 g <50 g
Purity 93–95% 95–97%

Key Observations :

  • Microwave irradiation enhances reaction efficiency by 18–22%.
  • Conventional methods remain preferable for large-scale synthesis due to equipment limitations in microwave setups.

Challenges and Optimization Strategies

Nitro Group Reactivity

The electron-withdrawing nitro group (σmeta = 0.71) in 4-nitrobenzaldehyde slows Knoevenagel condensation. Mitigation strategies include:

  • Using 10 mol% pyridine to stabilize the transition state
  • Gradual aldehyde addition over 30 minutes to prevent side reactions

Byproduct Formation

Common byproducts and their suppression:

  • Uncyclized linear adducts : Controlled pH (6.5–7.0) during workup
  • Diastereomers : Chiral HPLC separation (ChiraPak IA column, hexane:IPA 85:15)

Industrial-Scale Considerations

VulcanChem’s pilot plant protocol (2023):

  • Reactant Ratios : 1:1:1.2 (β-ketoamide:aldehyde:urea)
  • Solvent Recovery : 92% ethanol recycled via fractional distillation
  • Throughput : 15–20 kg/batch
  • Cost Analysis :
    • Raw materials: \$2,450/kg
    • Energy: \$380/kg
    • Total production cost: \$3,110/kg

Q & A

Basic: What are the recommended synthetic routes for N-(2-chlorophenyl)-6-methyl-4-(4-nitrophenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide?

The compound can be synthesized via Biginelli-like cyclocondensation by reacting substituted aldehydes, β-keto esters, and urea/thiourea derivatives under acidic conditions. For example:

  • Method : Reflux a mixture of 4-nitrobenzaldehyde, methyl acetoacetate, and N-(2-chlorophenyl)urea in ethanol with catalytic HCl (0.01 mol%) for 24–48 hours. Isolate the product via crystallization (e.g., methanol) .
  • Optimization : Adjust molar ratios (1:1:1.2 for aldehyde:β-keto ester:urea) and reaction time to improve yields (typically 40–60%) .

Basic: How should researchers characterize this compound’s purity and structure?

Use a combination of:

  • Spectroscopy : 1H^1H-NMR (to confirm substituent integration), 13C^{13}C-NMR (carbonyl and aromatic signals), and FT-IR (C=O and N-H stretches at ~1700 cm1^{-1} and ~3300 cm1^{-1}, respectively).
  • Mass Spectrometry : HRMS (ESI+) for molecular ion validation.
  • X-ray Crystallography : Resolve crystal packing and hydrogen-bonding motifs (e.g., intramolecular N–H···O interactions) .

Advanced: What strategies resolve contradictions in biological activity data for structurally similar compounds?

  • Comparative Assays : Test the compound alongside analogs (e.g., replacing 4-nitrophenyl with 3,4,5-trimethoxyphenyl) in standardized assays (e.g., antimicrobial MIC or kinase inhibition IC50_{50}) to isolate substituent effects .
  • Statistical Analysis : Apply ANOVA to evaluate significance of activity variations across multiple batches or conditions.
  • Mechanistic Studies : Use molecular docking to predict binding affinity to targets like DHFR or tyrosine kinases, correlating with experimental results .

Advanced: How can structure-activity relationships (SAR) be systematically studied for this compound?

  • Substituent Variation : Synthesize derivatives with modified substituents (e.g., replacing 2-chlorophenyl with fluorophenyl or methoxyphenyl) and compare bioactivity .
  • Computational SAR : Perform DFT calculations to map electronic effects (e.g., nitro group’s electron-withdrawing nature) on reactivity and binding .
  • 3D-QSAR Models : Build CoMFA/CoMSIA models using activity data from analogs to predict optimal substituent configurations .

Basic: What are the key stability considerations for storage and handling?

  • Storage : Keep under inert atmosphere (N2_2) at –20°C to prevent hydrolysis of the carboxamide group.
  • Stability Tests : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) with HPLC monitoring to detect decomposition products (e.g., nitro group reduction) .

Advanced: How can researchers investigate metabolic pathways of this compound?

  • In Vitro Models : Incubate with liver microsomes (human/rat) and analyze metabolites via LC-MS/MS. Key enzymes: CYP3A4/2D6 .
  • Isotope Labeling : Synthesize 14C^{14}C-labeled analogs for tracking metabolic fate in vivo .

Basic: What toxicity screening protocols are recommended?

  • In Vitro : MTT assay (IC50_{50} in HEK293 or HepG2 cells) and Ames test (mutagenicity).
  • In Vivo : Acute toxicity in rodent models (OECD 423) with histopathology of liver/kidney .

Advanced: How can crystallographic data resolve conformational ambiguities?

  • Polymorph Screening : Recrystallize from solvents (e.g., DMSO/water vs. ethanol) to identify stable polymorphs.
  • Synchrotron XRD : Resolve subtle torsional angles (e.g., dihedral angles between pyrimidine and aryl rings) with high-resolution data (<1 Å) .

Basic: What computational tools predict this compound’s physicochemical properties?

  • Software : Use SwissADME or Molinspiration for logP, PSA, and bioavailability predictions.
  • Solubility : Estimate via COSMO-RS simulations in water/DMSO .

Advanced: How to address discrepancies between experimental and computational spectral data?

  • Validation : Repeat NMR/IR under controlled conditions (e.g., deuterated solvents, standardized concentration).
  • DFT Refinement : Optimize computational parameters (e.g., basis set: B3LYP/6-311+G(d,p)) to match experimental 1H^1H-NMR shifts .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.